4-(Difluoromethyl)-3-iodobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-3-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2IO2/c9-7(10)5-2-1-4(8(12)13)3-6(5)11/h1-3,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYIFZLLDBZKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660776 | |
| Record name | 4-(Difluoromethyl)-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131588-05-0 | |
| Record name | 4-(Difluoromethyl)-3-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131588-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Difluoromethyl 3 Iodobenzoic Acid and Analogues
Design and Synthesis of Bioactive Derivatives
4-(Difluoromethyl)-3-iodobenzoic acid has been utilized as a starting material for the synthesis of various bioactive derivatives. For example, it has been explored in the development of inhibitors for enzymes implicated in a range of diseases. The general approach involves using the iodo- and carboxyl- functionalities to construct molecules that can fit into the active site of a target protein.
For instance, derivatives of substituted 3-benzoic acids have been investigated as inhibitors of dihydrofolate reductase from M. tuberculosis (MtDHFR), a key enzyme for the survival of the pathogen. researchgate.net While not specifically mentioning the 4-(difluoromethyl) substitution, this research highlights the potential of the 3-iodobenzoic acid scaffold in designing novel anti-tuberculosis agents. researchgate.net
Influence of Halogenation on Pharmacological Profiles
The presence and nature of halogen atoms in a drug molecule can profoundly impact its pharmacological profile. The iodine atom in this compound not only serves as a synthetic handle but can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a biological target.
The difluoromethyl group, a key feature of this molecule, is known to be a bioisostere of other functional groups and can significantly affect a molecule's lipophilicity and metabolic stability. The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. The combination of the iodo and difluoromethyl groups offers a unique pattern of substitution that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
Applications in Probe and Ligand Development
Chemical probes are essential tools for studying the function of proteins and other biological targets. Ligands, molecules that bind to a specific receptor, are fundamental in pharmacology. The versatile chemistry of this compound makes it a suitable starting point for the synthesis of such molecules. The iodo-group can be used to attach reporter tags, such as fluorescent dyes or radioactive isotopes, for imaging and assay development. Furthermore, the ability to construct diverse molecular frameworks around this scaffold facilitates the discovery of new ligands with high affinity and selectivity for their targets.
Exploration of Chemical Reactivity and Transformational Pathways
Reactivity of the Carboxylic Acid Moiety in Functionalization
The carboxylic acid group is a cornerstone of organic synthesis, and its presence in 4-(difluoromethyl)-3-iodobenzoic acid allows for a variety of well-established transformations. The most common of these are esterification and amide bond formation, which proceed without disturbing the more synthetically versatile C-I bond or the robust difluoromethyl group.
Esterification: The conversion of the carboxylic acid to an ester is readily achievable through methods like Fischer-Speier esterification. This typically involves reacting the acid with an alcohol under acidic catalysis, often with a strong acid like sulfuric acid. wikipedia.org The reaction is an equilibrium process, and the formation of the ester is favored by using an excess of the alcohol or by removing water as it is formed. rug.nl
Amide Bond Formation: The synthesis of amides from this compound and a primary or secondary amine requires the activation of the carboxylic acid. luxembourg-bio.com This is because the direct reaction is thermodynamically unfavorable at ambient temperatures. luxembourg-bio.com A wide array of coupling reagents have been developed to facilitate this transformation by converting the hydroxyl group of the acid into a better leaving group. researchgate.netluxembourg-bio.com Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reactions are fundamental in medicinal chemistry for synthesizing bioactive molecules. researchgate.net
Transformations Involving the Aryl C-I Bond
The carbon-iodine bond on the aromatic ring is a key site for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes this position an excellent handle for introducing new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The C-I bond of this compound is an ideal substrate for these transformations.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov The reaction is highly efficient for aryl iodides and proceeds under mild conditions, making it suitable for complex molecule synthesis. libretexts.orgwikipedia.org
Suzuki-Miyaura Coupling: One of the most widely used cross-coupling reactions, the Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or ester. semanticscholar.org The reaction is catalyzed by a palladium complex and requires a base. semanticscholar.org Its tolerance of a wide range of functional groups and the commercial availability of diverse boronic acids make it a highly versatile method for creating biaryl structures. researchgate.net
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically shows high regioselectivity for substitution at the less-substituted carbon of the alkene double bond. mdpi.com
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Resulting Structure |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | Arylalkyne |
| Suzuki-Miyaura | Boronic Acid (e.g., Phenylboronic acid) | Pd(OAc)₂ / Ligand (e.g., SPhos) | Carbonate (e.g., K₂CO₃) | Biaryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Amine (e.g., Et₃N) | Substituted Alkene (Stilbene derivative) |
Nucleophilic Aromatic Substitution on the Iodinated Core
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. diva-portal.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves the addition of the nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org
For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the difluoromethyl and carboxylic acid groups are para and meta to the iodine atom, respectively. While both are electron-withdrawing, the absence of a strong activating group in the ortho or para position means the C-I bond is not sufficiently activated for facile SNAr under standard conditions. libretexts.org Therefore, this transformation is less common for this substrate compared to metal-catalyzed cross-coupling reactions.
Reductive Dehalogenation Studies
Reductive dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. For aryl iodides, this can be accomplished using various reducing agents. A common laboratory method involves catalytic hydrogenation, using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like formic acid. This process would convert this compound into 4-(difluoromethyl)benzoic acid. Studies on other halogenated benzoates have shown that this transformation can also be achieved microbially, although the specific mechanisms and substituent effects can be complex. nih.govnih.gov
Reactivity of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a key feature of the molecule, often incorporated into pharmaceutical candidates as a bioisostere for a hydroxyl or thiol group. e-century.us It is valued for its unique electronic properties and its ability to participate in hydrogen bonding, where the C-H bond can act as a hydrogen-bond donor. nih.govacs.org
Derivatization and Functionalization of the CF₂H Group
The CF₂H group is generally considered to be chemically robust and less reactive than the other functional sites on the molecule. Direct functionalization of the C-H bond within the difluoromethyl group is challenging and not a common synthetic strategy. The stability of this group is often a desired feature, as it can enhance metabolic stability in drug candidates. nih.govresearchgate.net Most synthetic routes focus on introducing the Ar-CF₂H motif itself rather than modifying it after it has been installed on the aromatic ring. rsc.org Therefore, the derivatization of this compound almost exclusively occurs at the carboxylic acid or the carbon-iodine bond, leaving the difluoromethyl group intact.
Stability and Reactivity under Diverse Reaction Conditions
The stability of This compound is dictated by the interplay of its three key functional moieties. The aromatic ring, substituted with both an electron-withdrawing carboxylic acid and a difluoromethyl group, alongside a bulky iodine atom, is expected to be relatively stable under standard laboratory conditions.
General Stability:
Thermal Stability: Aromatic carboxylic acids generally exhibit good thermal stability. It is anticipated that This compound would be stable at moderate temperatures, though decarboxylation could potentially occur at elevated temperatures.
Reactivity Profile:
The reactivity of this trifunctional molecule is centered around the carboxylic acid and the aryl iodide functionalities.
Reactions at the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. The electronic nature of the other substituents will influence the reactivity of this group. The electron-withdrawing nature of the difluoromethyl and iodo groups is expected to increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid.
Reactions at the Aryl-Iodine Bond: The carbon-iodine bond is the most reactive site for cross-coupling reactions. Aryl iodides are excellent substrates for a variety of transition-metal-catalyzed reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzoic acid ring.
The following table provides a summary of the expected reactivity under different conditions:
| Reaction Condition | Expected Reactivity/Stability | Functional Group Involved |
| Strong Acids | Stable; protonation of the carboxylic acid. | Carboxylic Acid |
| Strong Bases | Formation of carboxylate salt. | Carboxylic Acid |
| Elevated Temperatures | Potential for decarboxylation at very high temperatures. | Carboxylic Acid |
| Reducing Agents (e.g., LiAlH₄) | Reduction of the carboxylic acid to a primary alcohol. | Carboxylic Acid |
| Esterification Conditions (e.g., ROH, H⁺) | Formation of the corresponding ester. | Carboxylic Acid |
| Palladium Catalysis (with boronic acids, alkynes, etc.) | Cross-coupling reactions at the C-I bond. | Aryl Iodide |
Applications in Advanced Chemical and Materials Science
Relevance in Agrochemical Research and Development
The incorporation of fluorine atoms into active molecules is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. The difluoromethyl (-CF2H) group, in particular, is of significant interest in the development of new pesticides, including fungicides and herbicides. This is due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, potentially leading to improved biological activity and more favorable physicochemical properties in the resulting agrochemical products.
Although direct applications of 4-(difluoromethyl)-3-iodobenzoic acid in commercialized agrochemicals are not extensively documented in publicly available literature, its structural motifs are found in key intermediates for the synthesis of new active ingredients. The presence of both a difluoromethyl group and an iodine atom on the benzoic acid scaffold makes it a valuable precursor for creating complex molecules. The iodine atom provides a reactive site for cross-coupling reactions, a common method for building the carbon skeleton of more intricate compounds.
Research in the broader class of difluoromethyl-containing compounds has shown significant promise. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate in the synthesis of a new generation of succinate (B1194679) dehydrogenase inhibitors (SDHI), which are highly effective fungicides. This highlights the importance of the difluoromethyl-pyrazole scaffold in modern agrochemical research. While not a direct derivative, the synthesis of such pyrazoles often involves multi-step processes where iodinated and difluoromethylated precursors could potentially be utilized.
The development of novel herbicides is another area where benzoic acid derivatives play a critical role. For example, the herbicide topramezone, an HPPD inhibitor, has a complex structure that is synthesized from substituted benzoic acid intermediates. The continuous search for new herbicides with improved efficacy and environmental profiles drives the exploration of novel building blocks like this compound.
Computational Chemistry and Mechanistic Investigations
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For 4-(Difluoromethyl)-3-iodobenzoic acid, DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy (most stable) conformation.
The conformation of the carboxylic acid group relative to the benzene (B151609) ring is a key structural feature. Like other benzoic acid derivatives, it is expected to exhibit a nearly planar structure due to the stabilizing effect of π-conjugation between the aromatic ring and the carboxyl group. However, the presence of bulky substituents, such as the iodo and difluoromethyl groups, can induce slight deviations from planarity. Computational studies on substituted benzoic acids have shown that intramolecular interactions can influence the preferred orientation of the substituents. nih.gov
Furthermore, the rotational barrier of the C-C bond connecting the carboxylic acid group to the phenyl ring and the C-C bond of the difluoromethyl group can be calculated to understand the molecule's flexibility. The presence of the ortho-iodo substituent may lead to specific intramolecular interactions, such as halogen bonding or steric repulsion, which would be elucidated through computational analysis. Conformational analysis can reveal the existence of different local energy minima, and DFT calculations can quantify the energy differences between these conformers, providing insight into the conformational landscape of the molecule. nih.gov Studies on similar halogenated organic compounds have demonstrated the utility of DFT in predicting the most stable conformers and understanding the influence of halogen atoms on molecular geometry.
| Parameter | Predicted Value Range | Method |
| C-I Bond Length | ~2.10 - 2.15 Å | DFT |
| C-F Bond Length | ~1.35 - 1.40 Å | DFT |
| O-H Bond Length (Carboxylic Acid) | ~0.97 - 1.00 Å | DFT |
| C=O Bond Length (Carboxylic Acid) | ~1.20 - 1.25 Å | DFT |
| Dihedral Angle (Ring - COOH) | 0° - 20° | DFT |
Reaction Mechanism Elucidation through Computational Modeling
For instance, in reactions where the carboxylic acid group participates, such as esterification or amidation, computational models can predict the activation energies of the key steps, helping to rationalize the observed reaction rates and conditions. Similarly, for reactions involving the C-I bond, such as palladium-catalyzed cross-coupling reactions, computational studies can shed light on the mechanism of oxidative addition, transmetalation, and reductive elimination steps.
Prediction of Reactivity and Selectivity Profiles
Computational chemistry can predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity descriptors derived from DFT calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, can provide valuable insights.
The electronic properties of the substituents significantly influence the reactivity of the benzene ring towards electrophilic or nucleophilic attack. The iodine atom is a deactivating group but an ortho, para-director, while the carboxylic acid is a deactivating meta-director. The difluoromethyl group is also electron-withdrawing. Computational analysis of the electrostatic potential surface would reveal the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. nih.gov
Furthermore, the acidity of the carboxylic acid proton (pKa) can be predicted with good accuracy using computational methods. nih.gov The electron-withdrawing nature of the iodo and difluoromethyl groups is expected to increase the acidity of this compound compared to benzoic acid itself. libretexts.org Computational models can quantify this effect by calculating the Gibbs free energy of the deprotonation reaction. nih.gov
In terms of selectivity (chemo-, regio-, and stereoselectivity), computational modeling can be used to compare the activation barriers of different reaction pathways, thereby predicting the major product. For example, in a reaction with multiple potential reaction sites, calculating the transition state energies for each pathway can predict the regioselectivity.
| Reactivity Descriptor | Predicted Influence |
| HOMO Energy | Lowered by electron-withdrawing groups |
| LUMO Energy | Lowered by electron-withdrawing groups |
| Electrostatic Potential on Ring | Electron-deficient due to substituents |
| Acidity (pKa) | Lower (more acidic) than benzoic acid |
Ligand-Receptor Interactions and Molecular Docking Studies
In the context of medicinal chemistry and drug design, understanding how a molecule like this compound interacts with biological targets is crucial. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as a protein or enzyme.
A typical molecular docking study of this compound would involve:
Obtaining the three-dimensional structure of the target receptor, often from a protein data bank.
Generating a low-energy conformation of the ligand using computational methods.
"Docking" the ligand into the active site of the receptor using a scoring function to evaluate and rank the different binding poses.
The results of such a study would predict the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding energy. The iodine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-receptor binding. The carboxylic acid group is a common motif for forming strong hydrogen bonds and salt bridges with basic residues in a protein's active site.
| Interaction Type | Potential Functional Group Involvement |
| Hydrogen Bonding | Carboxylic acid (donor/acceptor), Difluoromethyl (acceptor) |
| Halogen Bonding | Iodine |
| Hydrophobic Interactions | Phenyl ring |
| Salt Bridge | Carboxylate with basic amino acid residues |
Analytical Data for this compound Remains Limited in Publicly Accessible Research
The structural elucidation and purity assessment of a compound like this compound would typically involve a suite of standard analytical techniques. However, specific spectra, chromatograms, and associated research findings for this particular molecule are not present in the accessible search results.
General principles of the requested analytical methodologies are well-established, but applying them to this specific compound requires empirical data that is not publicly available. For any given molecule, the precise chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the characteristic absorption bands in Infrared (IR) spectroscopy, the fragmentation patterns in Mass Spectrometry (MS), and the retention times in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are unique. Without access to research that has explicitly characterized this compound, a scientifically accurate and detailed report as outlined cannot be compiled.
While information exists for structurally related compounds—such as 4-iodobenzoic acid, 4-fluoro-3-iodobenzoic acid, and various difluoromethylated aromatic compounds—these data are not directly transferable and would not accurately represent the analytical profile of this compound.
Future research and publications may make this information publicly accessible.
Analytical Methodologies and Characterization in Advanced Research
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While specific crystallographic data for 4-(Difluoromethyl)-3-iodobenzoic acid is not extensively reported in publicly accessible literature, analysis of structurally analogous benzoic acid derivatives allows for a well-grounded projection of its solid-state characteristics.
Detailed research into related compounds, such as other halogenated and fluoromethyl-substituted benzoic acids, reveals common structural motifs and packing arrangements that are likely to be conserved in the crystal structure of this compound.
Detailed Research Findings from Analogous Structures
Studies on various benzoic acid derivatives consistently show the formation of hydrogen-bonded dimers in the solid state. nih.gov In this common supramolecular assembly, the carboxylic acid groups of two molecules interact via strong O—H⋯O hydrogen bonds, creating a characteristic centrosymmetric dimer. This primary interaction is a dominant feature in the crystal packing of benzoic acids. nih.govwikipedia.org
For instance, the crystal structure of 2-(Trifluoromethyl)benzoic acid demonstrates this classic dimer formation. nih.gov In this related molecule, the carboxyl group is noted to be slightly twisted out of the plane of the aromatic ring. nih.gov This torsion is a common feature in substituted benzoic acids, arising from the steric and electronic effects of the substituents. In the case of this compound, a similar deviation of the carboxylic acid group from the phenyl ring plane is anticipated.
The analysis of 4-nitro-3-(trifluoromethyl)benzoic acid also reveals the formation of hydrogen-bonded dimers. researchgate.net The interplay of these various non-covalent interactions dictates the final crystal system, space group, and unit cell dimensions.
The table below summarizes the crystallographic data for several related benzoic acid derivatives, offering a comparative framework for the anticipated structural parameters of this compound.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | Monoclinic | P2₁/c | 4.8816 | 20.6948 | 7.9697 | 109.544 | nih.gov |
| 4-nitro-2-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | Triclinic | Pī | 7.4293 | 7.6999 | 8.2831 | 86.299 | researchgate.net |
| 4-nitro-3-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | Monoclinic | P2₁/c | 3.8690 | 16.417 | 14.509 | 93.31 | researchgate.net |
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Routes
The future synthesis of 4-(Difluoromethyl)-3-iodobenzoic acid will likely prioritize green and sustainable methodologies to minimize environmental impact and enhance efficiency. Current synthetic approaches for fluorinated and halogenated aromatics often rely on harsh reagents and energy-intensive conditions. Future research is expected to focus on the following areas:
Catalytic Difluoromethylation: A key challenge is the introduction of the difluoromethyl (CF2H) group. Developing catalytic methods to directly difluoromethylate a 3-iodobenzoic acid precursor would be a significant advancement. Research into transition-metal catalysis, particularly with earth-abundant metals, and photoredox catalysis could provide milder and more selective routes. nih.govresearchgate.net For instance, the synergistic merger of photoredox and nickel catalysis has shown promise in forming sp3-sp3 bonds using simple carboxylic acids and alkyl halides, a concept that could be adapted for difluoromethylation. nih.gov
Greener Reaction Media and Catalysts: The use of environmentally benign solvents, such as water or bio-derived solvents, will be a key aspect of sustainable synthesis. Furthermore, the exploration of natural and biodegradable catalysts, like lemon juice as a source of citric acid, has shown potential in promoting organic reactions under mild conditions, such as using concentrated solar radiation as a renewable energy source. nih.govnih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for reactions involving hazardous intermediates or precise temperature control. Implementing flow chemistry for the synthesis of this compound could lead to higher yields and purity while minimizing waste.
Atom Economy: Future synthetic strategies will aim to maximize atom economy by designing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. This includes exploring cascade reactions where multiple bond-forming events occur in a single step.
Exploration of Novel Reactivity Patterns
The unique combination of a difluoromethyl group, an iodine atom, and a carboxylic acid offers a rich landscape for exploring novel chemical transformations.
Cross-Coupling Reactions: The iodine atom serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. While these are established methods, future research could focus on developing novel coupling partners and catalytic systems that are more tolerant of the difluoromethyl and carboxylic acid functionalities. This would enable the efficient synthesis of a diverse library of derivatives.
Photoredox-Mediated Reactions: Visible-light photoredox catalysis can enable unique bond formations that are not accessible through traditional thermal methods. researchgate.net Exploring the photoredox-mediated reactions of this compound could lead to the discovery of new synthetic methodologies for creating complex molecules.
Computational Studies: In silico studies using methods like Density Functional Theory (DFT) can provide valuable insights into the reactivity of this compound. nih.gov Computational modeling can predict reaction pathways, transition states, and the influence of substituents on reactivity, thereby guiding experimental design and accelerating the discovery of novel reactions. nih.gov
Expansion of Application Domains
The structural features of this compound make it a promising building block in several scientific and industrial fields. csmres.co.uknih.govdntb.gov.ua
Medicinal Chemistry: The difluoromethyl group is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.govnih.govox.ac.uk Future research should focus on synthesizing derivatives of this compound and evaluating their biological activity against various therapeutic targets. Given that related fluorinated compounds have shown potential as anticancer agents and inhibitors of enzymes like PI3K/mTOR, this would be a fruitful area of investigation. nih.gov The compound could serve as a scaffold for developing new pharmaceuticals. csmres.co.uk
Agrochemicals: Fluorinated compounds play a significant role in the agrochemical industry. researchgate.netnih.gov The difluoromethyl group, in particular, is found in a number of modern pesticides. researchgate.net Research into the synthesis and biological testing of derivatives of this compound could lead to the discovery of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.
Materials Science: The rigid aromatic core and the potential for extensive intermolecular interactions (e.g., halogen bonding from the iodine atom and hydrogen bonding from the carboxylic acid and difluoromethyl group) make this compound and its derivatives interesting candidates for the development of functional materials. Future work could explore their use in creating liquid crystals, organic light-emitting diodes (OLEDs), or functional polymers with tailored electronic and physical properties.
Integration with Machine Learning and AI in Chemical Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. researchgate.netnih.gov
Synthesis Prediction and Optimization: Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions for synthesizing this compound and its derivatives. researchgate.net This can significantly reduce the number of experiments required, saving time and resources. Bayesian optimization, for example, has been used to efficiently find optimal reaction conditions in a low-data regime.
De Novo Drug Design: AI models, particularly deep learning and generative adversarial networks (GANs), can be used to design novel molecules with desired properties based on the this compound scaffold. nih.gov These models can explore a vast chemical space to identify potential drug candidates with high predicted activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
Property Prediction: Machine learning models can be developed to accurately predict the physicochemical and biological properties of derivatives of this compound. This would allow for the rapid screening of virtual libraries of compounds to identify those with the most promising characteristics for a given application before committing to their synthesis.
The table below summarizes the key research areas and their potential impact:
| Future Direction | Key Research Areas | Potential Impact |
| Sustainable Synthesis | Catalytic difluoromethylation, Green solvents, Flow chemistry | Reduced environmental impact, Increased efficiency and safety |
| Novel Reactivity | CF2H group activation, Advanced cross-coupling, Photoredox catalysis, Computational studies | Discovery of new reactions, Access to diverse derivatives |
| Expanded Applications | Medicinal chemistry, Agrochemicals, Materials science | Development of new drugs, pesticides, and functional materials |
| AI/ML Integration | Synthesis optimization, De novo design, Property prediction | Accelerated discovery and development of new molecules |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
